molecular formula C7H5F3O3S B13575865 2-Methyl-5-[(trifluoromethyl)sulfanyl]furan-3-carboxylicacid

2-Methyl-5-[(trifluoromethyl)sulfanyl]furan-3-carboxylicacid

Cat. No.: B13575865
M. Wt: 226.17 g/mol
InChI Key: CYRZEJQKTJSPIZ-UHFFFAOYSA-N
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Description

2-Methyl-5-[(trifluoromethyl)sulfanyl]furan-3-carboxylic acid is a furan-based carboxylic acid derivative featuring a trifluoromethylsulfanyl (-SCF₃) substituent at the 5-position of the furan ring, a methyl group at the 2-position, and a carboxylic acid moiety at the 3-position.

Properties

Molecular Formula

C7H5F3O3S

Molecular Weight

226.17 g/mol

IUPAC Name

2-methyl-5-(trifluoromethylsulfanyl)furan-3-carboxylic acid

InChI

InChI=1S/C7H5F3O3S/c1-3-4(6(11)12)2-5(13-3)14-7(8,9)10/h2H,1H3,(H,11,12)

InChI Key

CYRZEJQKTJSPIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)SC(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The preparation of 2-Methyl-5-[(trifluoromethyl)sulfanyl]furan-3-carboxylic acid typically involves:

  • Introduction of the trifluoromethylsulfanyl group onto a furan or related heterocyclic scaffold.
  • Construction or functionalization of the furan ring bearing the carboxylic acid group at the 3-position.
  • Use of halogenated trifluoromethyl precursors and sulfur sources to install the trifluoromethylsulfanyl substituent.

While direct literature on this exact compound is limited, closely related compounds such as 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid provide valuable synthetic insights due to structural similarities in trifluoromethylthio and trifluoromethylthiazole moieties.

Reported Synthetic Routes

Sulfuryl Chloride Chlorination and Thioacetamide Cyclization

One robust method involves starting from trifluoroacetic ethyl acetoacetate, which undergoes chlorination with sulfuryl chloride under controlled low temperatures (-15°C to -5°C), followed by cyclization with thioacetamide in dehydrated alcohol to form the heterocyclic ring containing the trifluoromethylthio substituent. Subsequent hydrolysis and acidification yield the target carboxylic acid.

Key parameters and results from patent CN104672168A are summarized below:

Step Conditions Details Yield (%) Purity (HPLC) Melting Point (°C)
Chlorination Sulfuryl chloride (0.92-0.98 eq), -15°C to -5°C dropwise over 2-2.5 h, hold 10-18 h at 5-15°C Removal of unreacted starting material by vacuum distillation - - -
Cyclization with thioacetamide Reflux in dehydrated alcohol, molar ratio thioacetamide to chlorinated intermediate 1.02-1.06, 8-12 h reflux Directly used for next step without isolation - - -
Hydrolysis and acidification Reflux with 15% NaOH aqueous solution for 3 h, followed by acidification to pH 1, filtration Off-white solid product obtained ~92 98.7% 163.5-165.0

This method yields high purity product with yields exceeding 90%, demonstrating efficient conversion and manageable purification steps.

Ester Hydrolysis of Ethyl 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylate

Another common approach involves hydrolysis of the corresponding ethyl ester using base-catalyzed saponification:

Base Used Solvent Temperature Time Yield (%) Purity (%) Notes
Potassium hydroxide Water/Ethanol mixture Room temp Overnight ~68-70 - Followed by acidification and extraction
Sodium hydroxide Ethyl acetate 40°C 1 h 98.7 98.8 Controlled addition to maintain <40°C, acidification to pH ~2 with HCl, filtration

This method offers a straightforward and high-yielding route to the acid from the ester precursor, which itself can be synthesized via cyclization reactions.

Cyclization Using Thioacetamide and Acetonitrile

A large-scale industrial method involves:

  • Dissolving thioacetamide in acetonitrile.
  • Dropwise addition of ethyl 2-chloro-4,4,4-trifluoroacetoacetate at 30°C.
  • Ring closure induced by addition of tri-n-propylamine and heating to 70°C.
  • Hydrolysis with sodium hydroxide at 55°C.
  • Acidification with hydrochloric acid to pH 1-2.
  • Filtration and drying to isolate the acid.

This process achieves yields around 90.8% with product purity approximately 95.3%, suitable for scale-up and industrial manufacture.

Summary Table of Preparation Methods

Method No. Starting Material Key Reagents/Conditions Yield (%) Purity (%) Notes
1 Trifluoroacetic ethyl acetoacetate Sulfuryl chloride chlorination, thioacetamide cyclization, NaOH hydrolysis ~92 98.7 Multi-step, high purity, patent method
2 Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate KOH or NaOH hydrolysis, acidification 68-99 ~98.8 Simple saponification of ester
3 Ethyl 2-chloro-4,4,4-trifluoroacetoacetate + thioacetamide Acetonitrile, tri-n-propylamine cyclization, NaOH hydrolysis, HCl acidification 90.8 95.3 Industrial scale, optimized conditions

Research Findings and Considerations

  • Temperature Control: Most methods require strict temperature regulation during chlorination and cyclization to avoid side reactions and degradation of sensitive trifluoromethylsulfanyl groups.

  • Reagent Stoichiometry: Slight excesses of sulfuryl chloride or thioacetamide improve conversion rates but require efficient removal of unreacted materials.

  • Purification: Acidification to low pH (around 1-2) followed by filtration is a common step to isolate the carboxylic acid in solid form with high purity.

  • Solvent Choice: Dehydrated alcohols and acetonitrile are preferred solvents for cyclization steps due to their ability to dissolve reagents and facilitate ring closure.

  • Scalability: The industrial method using acetonitrile and tri-n-propylamine demonstrates scalability with good yield and purity, suitable for commercial production.

Mechanism of Action

The mechanism by which 2-Methyl-5-[(trifluoromethyl)sulfanyl]furan-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethylsulfanyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity . The pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 5-Position

2-Methyl-5-(trifluoromethyl)furan-3-carboxylic acid
  • Structure : Substitutes -SCF₃ with -CF₃ at the 5-position.
  • Properties: The absence of sulfur reduces polarizability and alters electronic effects.
  • Applications : Listed as a fluorinated building block (Ref: 10-F613434), suggesting utility in drug synthesis .
2-Methyl-5-(methylsulfamoyl)furan-3-carboxylic acid (CAS 1376318-99-8)
  • Structure : Features a methylsulfamoyl (-NHSO₂CH₃) group.
  • Properties : The sulfonamide group introduces hydrogen-bonding capacity, enhancing water solubility compared to -SCF₃. The amine moiety may increase basicity.
2-Methyl-5-(pyrrolidinosulphonyl)furan-3-carboxylic acid (CAS 306936-43-6)
  • Structure : Contains a pyrrolidine-sulfonyl (-SO₂C₄H₈N) group.
  • Properties : The cyclic sulfonamide adds steric bulk, likely reducing membrane permeability. The sulfonyl group is strongly electron-withdrawing, increasing carboxylic acid acidity (pKa ~2-3 estimated).
  • Thermal Stability : Analogous phenylfurans (e.g., 5-(2-nitrophenyl)-furan-2-carboxylic acid) exhibit ΔfusH ~33.59 kJ/mol, but decomposition during melting complicates direct comparisons .
5-(Hydroxymethyl)furan-3-carboxylic acid
  • Structure : Replaces -SCF₃ with -CH₂OH.
  • Properties : The hydroxymethyl group enhances hydrophilicity and hydrogen-bonding capacity, favoring aqueous solubility. Lacks sulfur, reducing metabolic stability in vivo.

Physicochemical and Thermal Properties

Compound Substituent Molecular Formula Molecular Weight Key Properties
Target Compound -SCF₃ C₇H₅F₃O₃S 244.17* High lipophilicity (logP ~2.5 estimated)
2-Methyl-5-(trifluoromethyl) analog -CF₃ C₇H₅F₃O₃ 200.11* Lower density, higher volatility
2-Methyl-5-(methylsulfamoyl) analog -NHSO₂CH₃ C₇H₉NO₅S 219.21 Enhanced solubility (logP ~1.8)
2-Methyl-5-(pyrrolidinosulphonyl) analog -SO₂C₄H₈N C₁₀H₁₃NO₅S 259.28 High thermal stability (ΔfusH ~35 kJ/mol estimated)

*Molecular weights calculated based on substituent differences.

Thermal Stability and Melting Behavior

  • Target Compound : Likely exhibits moderate thermal stability. The -SCF₃ group may resist oxidation better than -SH but could decompose at high temperatures.
  • Phenyl-Substituted Analogs : For example, 5-(2-nitrophenyl)-furan-2-carboxylic acid melts at 491.6 K with ΔfusH = 33.59 kJ/mol . Thermo-oxidative decomposition is common in sulfur-containing analogs, necessitating approximate ΔfusH calculations using fusS = 0.323 J/g·K .

Biological Activity

2-Methyl-5-[(trifluoromethyl)sulfanyl]furan-3-carboxylic acid is a chemical compound with a unique structure that includes a furan ring and a trifluoromethylsulfanyl group. This compound has garnered attention in medicinal chemistry and materials science due to its potential biological activities and reactivity. Understanding its biological activity is crucial for exploring its applications in drug development and biochemical research.

  • Molecular Formula : C7H5F3O3S
  • Molecular Weight : 226.17 g/mol
  • IUPAC Name : 2-methyl-5-(trifluoromethylsulfanyl)furan-3-carboxylic acid

The biological activity of 2-Methyl-5-[(trifluoromethyl)sulfanyl]furan-3-carboxylic acid is primarily attributed to its interactions with various molecular targets. The trifluoromethylsulfanyl group enhances the compound's binding affinity, which may lead to significant effects on biological pathways. Research indicates that this compound can act as a biochemical probe, facilitating the study of specific biological interactions.

Biological Activities

Research has identified several key biological activities associated with 2-Methyl-5-[(trifluoromethyl)sulfanyl]furan-3-carboxylic acid:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
  • Anticancer Potential : Investigations into its anticancer effects have shown promise, indicating that it may induce apoptosis in cancer cells through specific molecular pathways.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes, which could be beneficial in treating diseases linked to enzyme dysfunction.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of 2-Methyl-5-[(trifluoromethyl)sulfanyl]furan-3-carboxylic acid:

  • Study on Antimicrobial Properties : A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria, demonstrating notable inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli.
  • Cancer Cell Line Testing : In vitro tests on various cancer cell lines revealed that the compound significantly reduced cell viability, suggesting potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-Methyl-5-[(trifluoromethyl)sulfanyl]furan-3-carboxylic acid, a comparison with structurally similar compounds is useful:

Compound NameStructureKey Differences
2-Methyl-5-[(trifluoromethyl)sulfanyl]furan-3-carboxamideContains an amide groupMore polar due to amide functionality
2-Methyl-5-(trifluoromethyl)furan-3-sulfonic acidContains a sulfonic acid groupIncreased acidity compared to carboxylic acid
2-(Trifluoromethyl)furan-3-carboxylic acidLacks the methyl and sulfanyl groupsSimpler structure with fewer functional groups

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-methyl-5-[(trifluoromethyl)sulfanyl]furan-3-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via functionalization of the furan ring. A common approach involves coupling reactions (e.g., Suzuki-Miyaura for aryl groups) followed by carboxylation at the 3-position. For the trifluoromethylsulfanyl substituent, electrophilic substitution using (trifluoromethyl)sulfenyl chloride under inert conditions is recommended. Optimization includes temperature control (0–25°C) and catalysts like Pd(PPh₃)₄ for cross-coupling reactions. Purity can be enhanced via recrystallization from ethanol/water mixtures .

Q. How can NMR spectroscopy confirm the structural integrity and purity of this compound?

  • Methodology :

  • ¹H NMR : Expect signals for the methyl group (δ ~2.3 ppm, singlet) and furan ring protons (δ ~6.5–7.2 ppm, doublets for coupling with adjacent substituents).
  • ¹³C NMR : The carboxylic carbon appears at δ ~165–170 ppm. The trifluoromethylsulfanyl group causes deshielding of adjacent carbons.
  • ¹⁹F NMR : A singlet at δ ~-40 to -45 ppm confirms the CF₃ group. Integration ratios and absence of extraneous peaks validate purity .

Q. What analytical techniques are suitable for quantifying this compound in reaction mixtures?

  • Methodology : Reverse-phase HPLC with UV detection (λ = 210–230 nm) using a C18 column and acetonitrile/water (acidified with 0.1% TFA) as the mobile phase. Calibration curves with internal standards (e.g., 4-nitrobenzoic acid) improve accuracy. LC-MS/MS in negative ion mode can confirm molecular weight (MW = 254.17 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can conflicting thermal stability data from DSC and TGA be resolved for this compound?

  • Methodology : Thermal decomposition during melting (observed in similar furan derivatives) complicates ΔfusH measurement. To resolve discrepancies:

  • Use modulated DSC with inert atmosphere (N₂/Ar) to separate melting and decomposition events.
  • Apply thermogravimetric analysis (TGA) coupled with FTIR or MS to identify gaseous decomposition products.
  • Estimate ΔfusH computationally via group contribution methods (e.g., using fusS = 0.323 J/g·K for phenylfurans) when experimental determination is unreliable .

Q. What is the mechanistic role of the trifluoromethylsulfanyl group in directing regioselectivity during electrophilic substitution?

  • Methodology : The electron-withdrawing nature of the -SCF₃ group deactivates the furan ring, directing electrophiles to the less substituted position (C-4). Competitive experiments with analogs (e.g., methyl or chloro substituents) can quantify regioselectivity via kinetic studies (NMR monitoring) or DFT calculations (activation energy barriers) .

Q. How does this compound interact with biological targets, and what assays are suitable for evaluating its bioactivity?

  • Methodology :

  • Enzyme inhibition : Use fluorescence polarization assays with purified enzymes (e.g., cyclooxygenase-2) to measure IC₅₀ values.
  • Cellular uptake : Radiolabel the compound (³H or ¹⁴C) and quantify intracellular accumulation via scintillation counting.
  • Metabolic stability : Incubate with liver microsomes and analyze metabolites via LC-HRMS. Structural analogs (e.g., 5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid) can serve as positive controls .

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